2-Amino-2-(4-iodophenyl)ethan-1-ol hydrochloride
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Overview
Description
2-Amino-2-(4-iodophenyl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C8H11ClINO. It is a solid substance that is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-iodophenyl)ethan-1-ol hydrochloride typically involves the reaction of 4-iodobenzaldehyde with nitromethane to form 4-iodo-β-nitrostyrene. This intermediate is then reduced to 2-Amino-2-(4-iodophenyl)ethan-1-ol, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4-iodophenyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
2-Amino-2-(4-iodophenyl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a precursor for the synthesis of biologically active molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-iodophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(4-nitrophenyl)ethan-1-ol hydrochloride: Similar structure but with a nitro group instead of an iodine atom.
2-Amino-1-(oxan-4-yl)ethan-1-ol hydrochloride: Contains an oxan-4-yl group instead of a phenyl group.
Uniqueness
2-Amino-2-(4-iodophenyl)ethan-1-ol hydrochloride is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. The iodine atom enhances the compound’s ability to participate in halogen bonding, making it a valuable intermediate in the synthesis of complex molecules .
Properties
Molecular Formula |
C8H11ClINO |
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Molecular Weight |
299.53 g/mol |
IUPAC Name |
2-amino-2-(4-iodophenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C8H10INO.ClH/c9-7-3-1-6(2-4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H |
InChI Key |
FXOQGXRQHSKXRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CO)N)I.Cl |
Origin of Product |
United States |
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